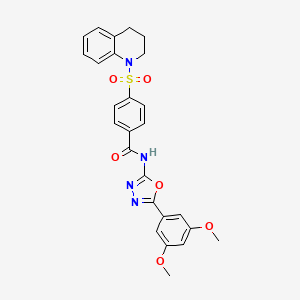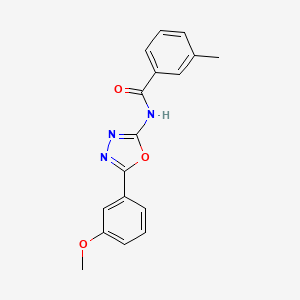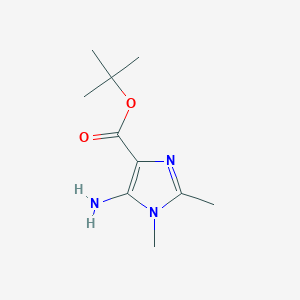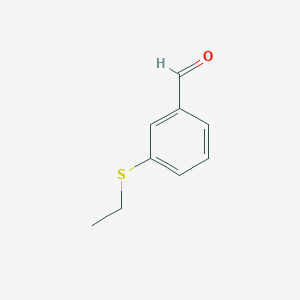
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide . Such types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Synthesis Analysis
The compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes .Molecular Structure Analysis
The structure of the compound was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data .Chemical Reactions Analysis
The compound was synthesized through a sequence of Povarov cycloaddition reaction/N-furoylation processes .Physical And Chemical Properties Analysis
The molecular formula of the compound is C20H20N2O3S and its molecular weight is 368.45.科学的研究の応用
Synthesis and Biological Activities
Antimicrobial and Antioxidant Activities : Compounds related to the chemical structure of interest, specifically those incorporating 1,3,4-oxadiazole and dihydroquinoline moieties, have been synthesized and evaluated for biological activities. For example, derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones have shown good antimicrobial and potent antioxidant activities, suggesting potential applications in developing new antimicrobial agents with added antioxidant benefits (Subbulakshmi et al., 2019).
Anticancer Agents : Another area of application is in the synthesis of compounds for anticancer evaluations. Compounds with structural features similar to the query compound, such as those incorporating oxadiazole and dihydroquinoline segments, have been investigated for their anticancer properties. Some synthesized derivatives have shown remarkable cytotoxic activity against various cancer cell lines, indicating the potential of these compounds as anticancer agents (Ravichandiran et al., 2019).
Chemical Synthesis and Characterization
Chemical Synthesis : The chemical synthesis of related compounds involves complex reactions that yield derivatives with potential therapeutic applications. For instance, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides showcases the methodologies used in creating compounds that could serve as bases for further pharmacological studies (Chau et al., 1982).
Hirshfeld Surface Analysis : Research involving crystal structure determination and Hirshfeld surface analysis of similar compounds provides essential insights into the intermolecular interactions that could influence the biological activity of these molecules. Such studies are foundational for understanding the structure-activity relationships necessary for drug design (Subbulakshmi et al., 2019).
将来の方向性
The compound and its derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties . Therefore, future research could focus on exploring these properties in more detail and developing potential therapeutic applications.
特性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S/c1-34-20-14-19(15-21(16-20)35-2)25-28-29-26(36-25)27-24(31)18-9-11-22(12-10-18)37(32,33)30-13-5-7-17-6-3-4-8-23(17)30/h3-4,6,8-12,14-16H,5,7,13H2,1-2H3,(H,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDVKOIGAANAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2802017.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2802020.png)
![2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2802024.png)
![N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2802026.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2802029.png)


![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2802032.png)

![4-{1-[2-(dimethylamino)ethyl]-1H-indol-3-yl}butanoic acid](/img/structure/B2802035.png)

![5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate](/img/structure/B2802038.png)
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxetane-3-carboxylic acid](/img/structure/B2802039.png)
